molecular formula C9H10ClNO2 B1374986 Ethyl 2-(2-chloropyridin-4-yl)acetate CAS No. 937236-73-2

Ethyl 2-(2-chloropyridin-4-yl)acetate

Cat. No.: B1374986
CAS No.: 937236-73-2
M. Wt: 199.63 g/mol
InChI Key: MFDZGDBPQSJAIC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropyridin-4-yl)acetate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Scientific Research Applications

Ethyl 2-(2-chloropyridin-4-yl)acetate has several applications in scientific research:

Safety and Hazards

The safety information for Ethyl 2-(2-chloropyridin-4-yl)acetate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-chloropyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloropyridin-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .

Comparison with Similar Compounds

  • Ethyl 2-(6-chloropyridin-2-yl)acetate
  • 4-Acetyl-2-chloropyridine
  • Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate

Comparison: Ethyl 2-(2-chloropyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

ethyl 2-(2-chloropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDZGDBPQSJAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937236-73-2
Record name ethyl 2-(2-chloropyridin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 1000 mL round-bottom flask, diisopropylamine (80.21 mL, 567.5 mmol) was combined with THF (250 mL) and cooled to −78° C. Butyllithium (227.0 mL, 567.5 mmol) (2.5M in hexane) was added and the mixture was stirred for 30 minutes. 2-Chloro-4-methylpyridine (36.20 g, 283.8 mmol) in THF (100 mL) was added, and the mixture was stirred for 2 hours. A mixture of diethyl carbonate (37.82 mL, 312.1 mmol) and hexamethylphosphoramide (54.31 mL, 312.1 mmol) was added, and the mixture was stirred at −78° C. for one hour and then stirred at ambient temperature. The reaction was quenched with 25% ammonium chloride solution and extracted twice with ethyl acetate. The combined organic extracts were washed with brine, dried and evaporated. The crude oil was purified by silica gel chromatography, eluting with 5% ethyl acetate/hexane to provide the desired product as clear oil (42.75 g, 75.47% yield).
Quantity
80.21 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
227 mL
Type
reactant
Reaction Step Two
Quantity
36.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
37.82 mL
Type
reactant
Reaction Step Four
Quantity
54.31 mL
Type
reactant
Reaction Step Four
Yield
75.47%

Synthesis routes and methods II

Procedure details

A solution of LDA (2.0 M in THF, 809 mL, 1.62 mol) was added dropwise over 3 hr to a stirred solution of 2-chloropicoline (43) (59.1 mL, 674 mmol) in THF (500 mL) at −78° C. The reaction mixture was stirred for a further 15 min and then diethylcarbonate (106 mL, 876 mmol) was added in a single portion. After 10 min the reaction mixture was allowed to warm to 0° C., was stirred at this temperature for 20 min and then a saturated aqueous solution of NH4Cl (800 mL) was added. The mixture was extracted with ether and the organic phase was washed with water, dried (MgSO4), and evaporated in vacuo to give a dark oil, (˜200 g) which was purified in three batches by flash column chromatography (SiO2, 330 g, 5-20% EtOAc in isohexane, gradient elution) to give the title compound (44) (72 g, 51%): m/z 200 (M+H)+ (ES+)
Name
Quantity
809 mL
Type
reactant
Reaction Step One
Name
2-chloropicoline
Quantity
59.1 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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